molecular formula C9H10ClNO B1368192 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol CAS No. 54810-34-3

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Cat. No. B1368192
CAS RN: 54810-34-3
M. Wt: 183.63 g/mol
InChI Key: IQXODTOLPHMAJF-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H10ClNO . It is used in various chemical reactions and has several properties that make it significant in the field of chemistry.


Synthesis Analysis

The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol involves several steps. One method involves the reaction of chlorine with 8-hydroxy-1,2,3,4-tetrahydroquinoline in methylene chloride at -78°C . The mixture is then allowed to come to room temperature and is stirred with active charcoal for 10 minutes. After filtration, the filtrate is concentrated in vacuo to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is represented by the InChI code 1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 . The compound has a molecular weight of 183.64 .


Chemical Reactions Analysis

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions. For instance, it can react with hydrogen in water at 20°C for 40 minutes to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline . Another reaction involves the use of diethylsilane and tris(pentafluorophenyl)borate in chloroform at 85°C .


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has a melting point of 116-117°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

1. Antimicrobial and Antifungal Applications

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives have been investigated for their antimicrobial and antifungal properties. For instance, the compound has been studied for its effectiveness against intestinal amebiasis (Mao & Schimmer, 2008). Additionally, the compound and its derivatives have been synthesized and evaluated for their potential in antimicrobial activity, particularly against bacteria and fungi, such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017).

2. Anti-Corrosive and Material Applications

Research has also been conducted on the use of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives as anti-corrosive agents. These derivatives, such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, have shown promising results in protecting mild steel in acidic environments, indicating their potential in material science applications (Douche et al., 2020).

3. Organic Synthesis and Medicinal Chemistry

The compound and its analogues have been utilized in the field of organic synthesis and medicinal chemistry. For example, 5-alkyl-1,2,3,4-tetrahydroquinolines, which bear a resemblance to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, have been synthesized and found to exhibit antifungal properties, potentially targeting cell membranes (Sugiyama et al., 2015). Additionally, derivatives of this compound have been explored for their antidepressant activity (Houlihan et al., 1983).

4. Antituberculosis Activity

One of the notable applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is in the treatment of tuberculosis. Studies have shown that certain forms of this compound exhibit significant antituberculosis activity, even against multidrug-resistant strains of Mycobacterium tuberculosis (Hongmanee et al., 2006).

5. Cancer Research and Chemotherapy

Additionally, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has been a subject of interest in cancer research. Its derivatives have been studied for their potential as anti-tumor agents. For example, tetrahydroquinoline alkaloid analogues have been prepared and reported for their cytotoxic potential and anti-cancer activity, suggesting a role in chemotherapy (Lam et al., 2013).

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXODTOLPHMAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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